molecular formula C22H28N2O7 B235412 N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide

N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B235412
M. Wt: 432.5 g/mol
InChI Key: XFXNCXFOYQYRGP-UHFFFAOYSA-N
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Description

N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a benzamide derivative that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological and pathological processes.

Mechanism of Action

N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has a high affinity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor has been shown to improve cognitive function and reduce inflammation and oxidative stress. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function and other beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, reduced inflammation and oxidative stress, and neuroprotection. It has also been investigated for its potential to modulate the immune system and reduce the severity of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide is its high affinity for the alpha7 nAChR, which makes it a potent and selective ligand for this receptor. However, it also has some limitations, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are many potential future directions for research on N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide, including further optimization of its pharmacokinetic properties, investigation of its potential therapeutic applications in a variety of neurological and inflammatory disorders, and exploration of its potential to modulate the immune system and reduce the severity of autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects or safety concerns.

Synthesis Methods

N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzoic acid with 4,5-dimethoxy-2-nitrobenzyl chloride, followed by reduction with sodium borohydride and subsequent reaction with morpholine and benzoyl chloride. This method has been optimized for high yield and purity.

Scientific Research Applications

N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has also been investigated for its potential anti-inflammatory and neuroprotective effects.

properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H28N2O7/c1-26-17-12-15(16(13-18(17)27-2)24-6-8-31-9-7-24)23-22(25)14-10-19(28-3)21(30-5)20(11-14)29-4/h10-13H,6-9H2,1-5H3,(H,23,25)

InChI Key

XFXNCXFOYQYRGP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC

Origin of Product

United States

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